2-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine
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Overview
Description
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound with the molecular formula C15H14F3N. It is a colorless to light yellow liquid that is slightly soluble in water and easily soluble in organic solvents like toluene . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and makes it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine typically involves the reaction of benzaldehyde with trifluoromethylphenylacetic acid ester through a nucleophilic addition mechanism . The reaction is carried out under inert gas conditions, such as nitrogen or argon, at temperatures ranging from 2 to 8°C to ensure stability and prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs advanced techniques like continuous flow reactors to optimize yield and purity. For instance, hydrogenation of 2,2’-bis(trifluoromethyl)-4,4’-dinitrobiphenyl in the presence of a palladium catalyst can be used to produce the desired amine . This method ensures high efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Halogens like chlorine or bromine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl-substituted benzaldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which 2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylphenethylamine: Similar structure but lacks the biphenyl moiety.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the ethanamine side chain.
Trifluoromethylphenylacetic acid: Similar functional groups but different overall structure.
Uniqueness
2-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its combination of the trifluoromethyl group and the biphenyl structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N/c16-15(17,18)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-19/h1-8H,9-10,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBBRALEUHKREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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